molecular formula C66H96O2 B132977 Menaquinone 11 CAS No. 19228-10-5

Menaquinone 11

Cat. No. B132977
CAS RN: 19228-10-5
M. Wt: 921.5 g/mol
InChI Key: YYDMANIEKFAEJC-RYZSZPJESA-N
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Description

Menaquinones, also known as vitamin K2, are a group of compounds with a common methylnaphthoquinone (MK) unit and an isoprene side chain. They play a crucial role in human biology, particularly in bone health and blood coagulation, as well as in bacterial electron transport systems . Menaquinone 11 (MK-11) is one of the higher homologs of this family, characterized by the presence of 11 isoprene units in its side chain, which contributes to its hydrophobic nature.

Synthesis Analysis

The synthesis of menaquinones, including MK-11, has been explored through various methods. Traditional approaches have utilized Friedel-Crafts alkylation, which, while straightforward, often results in low yields and a mixture of isomers . To improve the synthesis of MK derivatives, researchers have developed five different strategies: nucleophilic ring methods, metal-mediated reactions, electrophilic ring methods, pericyclic reactions, and homologation and side chain extensions. Each method has its own advantages and disadvantages, with a focus on achieving high yields, regioselectivity, and control of stereochemistry .

Molecular Structure Analysis

The molecular structure of menaquinones is defined by the MK unit and the length of the isoprene side chain. In the case of MK-11, the side chain consists of 11 isoprene units. The stereochemistry of key intermediates in menaquinone biosynthesis has been determined, such as the structure of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate, which is a critical step towards understanding the complete biosynthetic pathway .

Chemical Reactions Analysis

Menaquinone biosynthesis involves several key reactions. The committed step in the biosynthesis of menaquinone is the formation of o-succinylbenzoate (OSB), which is derived from the shikimate pathway and does not require the decarboxylase activity of the ketoglutarate dehydrogenase complex . Another important reaction is the conversion of chorismate to isochorismate by isochorismate synthase, which is the first committed step in the biosynthesis of menaquinone . Additionally, the menD gene encodes for both 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylic acid synthase and alpha-ketoglutarate decarboxylase activities, which are essential for the formation of the first identified intermediate in the menaquinone biosynthetic pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of menaquinones are influenced by their hydrophobic nature due to the long isoprene side chains. This hydrophobicity poses challenges in evaluating their biological activity in aqueous assays. To address this, truncated MK-derivatives with moderate solubility in water have been synthesized . The biosynthesis of menaquinones involves enzymes that are sensitive to environmental factors such as pH and temperature, as well as to the presence of reducing agents and specific reagents like N-ethylmaleimide (NEM) .

Scientific Research Applications

Role in Human Health

Menaquinones, particularly known as Vitamin K2, play a significant role beyond blood coagulation, impacting extra-hepatic vitamin K-dependent proteins. Menaquinones differ from phylloquinone (Vitamin K1) in their chemical structure and pharmacokinetics, which influences bioavailability, metabolism, and potentially health outcomes. However, there's a need for further research to understand how these differences affect tissue specificity and overall human health (Beulens et al., 2013).

Benefits in Cardiovascular Disease, Osteoporosis, and Cancer

Vitamin K2 (menaquinone) has been recognized for its beneficial effects in managing osteoporosis, cardiovascular disease, and cancer. It enhances the carboxylation of proteins important for calcium distribution, reduces the risk of coronary calcification and coronary heart disease, and has shown potential in reducing the incidence and mortality of cancer. However, further large-scale randomized controlled trials are necessary to confirm these benefits, as current evidence is not definitive (Buchanan et al., 2016).

Prevention of Fractures

Menaquinone supplements have been associated with reduced bone loss and a strong effect on preventing fractures, particularly in Japanese populations. Pooled data from trials indicate a significant reduction in vertebral, hip, and non-vertebral fractures. This suggests a potential application of menaquinone in managing bone health and preventing fractures (Cockayne et al., 2006).

Role in Maintaining Coagulation Homeostasis

Menaquinones, synthesized by intestinal bacteria, significantly contribute to vitamin K requirements, especially during periods of dietary vitamin K deficiency. Their production and liberation from bacteria and subsequent utilization play a critical role in preventing coagulopathy, highlighting the importance of menaquinones in maintaining coagulation homeostasis (Conly & Stein, 1992).

Association with Microbial Markers and Colorectal Cancer

Recent studies indicate an association between the altered microbiome, including the pathways of menaquinone biosynthesis, and colorectal cancer. This suggests a potential role of menaquinone in the early diagnosis and treatment of colorectal cancer, although more research is needed for conclusive evidence (Wu et al., 2020).

Future Directions

There is increasing interest in the potential health benefits of vitamin K beyond its role in coagulation . Several studies have suggested that menaquinones could be more effective in these functions than phylloquinone . Therefore, there is merit for considering both menaquinones and phylloquinone when developing future recommendations for vitamin K intake .

properties

IUPAC Name

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H96O2/c1-50(2)26-16-27-51(3)28-17-29-52(4)30-18-31-53(5)32-19-33-54(6)34-20-35-55(7)36-21-37-56(8)38-22-39-57(9)40-23-41-58(10)42-24-43-59(11)44-25-45-60(12)48-49-62-61(13)65(67)63-46-14-15-47-64(63)66(62)68/h14-15,26,28,30,32,34,36,38,40,42,44,46-48H,16-25,27,29,31,33,35,37,39,41,43,45,49H2,1-13H3/b51-28+,52-30+,53-32+,54-34+,55-36+,56-38+,57-40+,58-42+,59-44+,60-48+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDMANIEKFAEJC-RYZSZPJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H96O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

921.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Menaquinone 11

CAS RN

19228-10-5
Record name Vitamin MK 11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019228105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
Y YAMADA, G INOUYE, Y TAHARA… - The Journal of General …, 1976 - jstage.jst.go.jp
MATERIALS AND METHODS Microorganisms. All the bacterial strains used in this experiment came from the Central Research Laboratories of Ajinomoto Co., Inc., Kawasaki, by …
Number of citations: 123 www.jstage.jst.go.jp
X Fu, X Shen, EG Finnan, DB Haytowitz… - Journal of agricultural …, 2016 - ACS Publications
… (27) Beef liver and kidney are known to contain menaquinone-10 and menaquinone-11. (27) … (4) We now posit that menaquinone-10 and menaquinone-11 are present in animal meats, …
Number of citations: 28 pubs.acs.org
S Hanada, S Takaichi, K Matsuura… - … of Systematic and …, 2002 - microbiologyresearch.org
… The major quinone was menaquinone-11. The DNA GMC content was 62 0 mol% (by HPLC). Phylogenetic analysis based on 16S rDNA sequencing suggested that the isolate …
Number of citations: 320 www.microbiologyresearch.org
JT Matschiner, JM Amelotti - Journal of Lipid Research, 1968 - europepmc.org
… Two fractions were obtained which collectively gave identifiable mass spectra of menaquinone-10, menaquinone-11, and menaquinone-12. …
Number of citations: 52 europepmc.org
A Ueki, K Abe, Y Ohtaki, N Kaku… - … of Systematic and …, 2011 - microbiologyresearch.org
… Menaquinone 11 (MK-11) was the major respiratory quinone and the genomic DNA G+C … The major respiratory quinone is menaquinone 11 (MK-11). The genomic DNA G+C content …
Number of citations: 31 www.microbiologyresearch.org
H Tanimura, T Tsuji - Journal of Nutritional Science and Vitaminology, 1992 - jstage.jst.go.jp
II. MATERIALS AND METHODS The analytical method was performed, using a NOVA-PAK C-18 as an analytic column and a platinum IRICA RC-10 as a reduction column, whose …
Number of citations: 6 www.jstage.jst.go.jp
H Matsuyama, K Kawasaki… - … of Systematic and …, 1999 - microbiologyresearch.org
… The major isoprenoid quinones from these strains included menaquinone-11 and menaquinone-12. Physiological and biochemical characterization, phylogenetic analysis and DNA-…
Number of citations: 52 www.microbiologyresearch.org
S Jhodges - Methods in enzymology, 1997 - Elsevier
… Quantifying the peak of menaquinone 11 against the authentic menaquinone 10 standard allows us to calculate that the total amount of menaquinone 11 recovered from this isolation is …
Number of citations: 2 www.sciencedirect.com
HN Shah, RAD Williams - Current Microbiology, 1987 - Springer
… intermedius possessed cytochrome c and menaquinone-11. The membrane-bound enzyme fumarate reductase utilized NADH as an electron donor, but the reaction was inhibited by …
Number of citations: 54 link.springer.com
I Vaz-Moreira, MF Nobre… - … of systematic and …, 2008 - microbiologyresearch.org
… The predominant fatty acids were cyclohexyl-C17 : 0, anteiso-C17 : 0 and iso-C16 : 0, the major respiratory quinones were menaquinone 11 (MK-11) and 12 (MK-12), and the genomic …
Number of citations: 31 www.microbiologyresearch.org

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